6-(Benzyloxy)hexanal
Overview
Description
6-Benzyloxyhexanal is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a benzyloxy group attached to a hexanal chain
Scientific Research Applications
6-Benzyloxyhexanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential therapeutic agents often utilizes 6-Benzyloxyhexanal as a starting material.
Industry: It finds applications in the production of fragrances and flavoring agents due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Benzyloxyhexanal can be synthesized through several methods. One common approach involves the reaction of 6-hydroxyhexanal with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 6-Benzyloxyhexanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: 6-Benzyloxyhexanal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 6-Benzyloxyhexanal can yield 6-benzyloxyhexanol. This reaction typically uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen bromide in acetic acid.
Major Products:
Oxidation: 6-Benzyloxyhexanoic acid.
Reduction: 6-Benzyloxyhexanol.
Substitution: 6-Bromohexanal.
Mechanism of Action
The mechanism of action of 6-Benzyloxyhexanal involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
6-Benzyloxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Benzyloxyhexanol: Similar structure but with an alcohol group instead of an aldehyde.
6-Bromohexanal: Similar structure but with a bromine atom instead of a benzyloxy group.
Uniqueness: 6-Benzyloxyhexanal is unique due to the presence of both an aldehyde and a benzyloxy group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
6-phenylmethoxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-10H,1-2,6-7,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBHPVOFRDHZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327787 | |
Record name | 6-benzyloxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101492-91-5 | |
Record name | 6-benzyloxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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